Azaline

GnRH Antagonist Duration of Action In Vivo Pharmacology

Azaline (Azaline A) is a synthetic decapeptide GnRH antagonist with sub-nanomolar receptor affinity (KD 0.48 nM). Unlike clinical antagonists (ganirelix, cetrorelix), Azaline delivers an intermediate duration of gonadotropin suppression (~14 days in rodent models) with markedly attenuated histaminergic responses, enabling clean, reversible HPGA axis shutdown without ultra-long washout periods. Its ready solubility in pH 7.0 aqueous buffers eliminates organic co-solvents, simplifying both in vitro assay preparation and in vivo dosing workflows. For preclinical reproductive endocrinology, oncology, or behavioral pharmacology studies requiring sustained yet recoverable gonadotropin withdrawal, Azaline is the rationally selected tool compound.

Molecular Formula C74H106ClN23O12
Molecular Weight 1545.2 g/mol
CAS No. 134457-26-4
Cat. No. B1665912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzaline
CAS134457-26-4
Synonyms1-AcNal-2-Cpa-3-Pal-5,6-Lys-8-ILys-10-Ala-GnRH
azaline
GnRH, Ac-Nal(1)-Cpa(2)-Pal(3)-Lys(5,6)-ILys(8)-Ala(10)-
LHRH,-N-acetyl-2-naphthylalanyl(1)-4-chlorophenylalanyl(2)-3-pyridylalanyl(3)-lysyl(5,6)-iodolysyl(8)-alanine(10)-
Molecular FormulaC74H106ClN23O12
Molecular Weight1545.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N(C(=O)C(CCCCNC1=NNC(=N1)N)N)C(=O)C(CC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)(C(=O)C(CC4=CC=C(C=C4)Cl)N)N(C(=O)C5CCCN5C(=O)C(CCCCNC(C)C)N)C(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)N)NC(=O)C(CCCCNC7=NNC(=N7)N)N
InChIInChI=1S/C74H106ClN23O12/c1-42(2)34-57(88-62(103)51(76)19-8-12-31-85-72-90-70(81)92-94-72)66(107)97(65(106)53(78)21-10-13-32-86-73-91-71(82)93-95-73)69(110)74(61(102)54(79)36-45-24-27-50(75)28-25-45,39-60(101)56(87-44(5)100)38-46-23-26-48-17-6-7-18-49(48)35-46)98(67(108)58(41-99)89-63(104)55(80)37-47-16-14-29-83-40-47)68(109)59-22-15-33-96(59)64(105)52(77)20-9-11-30-84-43(3)4/h6-7,14,16-18,23-29,35,40,42-43,51-59,84,99H,8-13,15,19-22,30-34,36-39,41,76-80H2,1-5H3,(H,87,100)(H,88,103)(H,89,104)(H4,81,85,90,92,94)(H4,82,86,91,93,95)/t51-,52+,53+,54-,55-,56-,57+,58+,59+,74+/m1/s1
InChIKeyXHCGTVHIQUXPRM-SSIREWOPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azaline (CAS 134457-26-4) GnRH Antagonist: High-Affinity Peptide for Reproductive Research


Azaline (also designated Azaline A) is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Its amino acid sequence is 1-AcNal-2-Cpa-3-Pal-5,6-Lys-8-ILys-10-Ala-GnRH, and it exhibits high binding affinity for the GnRH receptor with a reported KD value of 0.48 nM [1][2][3]. As a competitive antagonist, azaline blocks the action of endogenous GnRH, thereby suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. This compound is primarily utilized as a research tool in preclinical reproductive endocrinology and pharmacology studies.

Why GnRH Antagonist Class Substitution is Not Feasible: Azaline's Distinct Profile


Within the class of peptide GnRH antagonists, compounds exhibit marked heterogeneity in binding affinity, in vivo duration of action, propensity to induce histamine release, and aqueous solubility. These pharmacological differences directly impact experimental outcomes and preclude interchangeable use in research protocols [1][2]. While agents such as ganirelix and cetrorelix are optimized for short-term clinical applications, azaline and its analogs possess a distinct intermediate duration of action and a notably attenuated anaphylactoid response in animal models, making it particularly suited for specific preclinical investigations where both sustained gonadotropin suppression and minimal confounding histaminergic effects are required [3][4].

Azaline Quantitative Differentiation: Head-to-Head Evidence vs. GnRH Antagonist Comparators


In Vivo Duration of Testosterone Suppression: Azaline B vs. Ganirelix, Abarelix, and Degarelix

In a direct comparative study using intact male rats, azaline B suppressed plasma testosterone for 14 days following a single 2 mg/kg subcutaneous dose. Under identical experimental conditions, the clinically used antagonists ganirelix and abarelix each suppressed testosterone for only 1 day, while the ultra-long-acting degarelix (FE200486) suppressed testosterone for 57 days [1][2]. This places azaline B in an intermediate duration category, distinct from both short-acting and ultra-long-acting agents.

GnRH Antagonist Duration of Action In Vivo Pharmacology

Comparative Antiovulatory Potency: Azaline B vs. Nal-Glu and Antide

In a head-to-head comparison of three GnRH antagonists in cycling female rats, azaline B exhibited superior antiovulatory potency. The rank order of potency for inhibiting ovulation was: azaline B > [Nal-Glu]-GnRH > [Nal-Lys]-GnRH (Antide) [1]. This establishes azaline B as the most potent of the three early-generation antagonists in this standard preclinical assay.

Antiovulatory Activity In Vivo Potency Reproductive Pharmacology

Attenuated Anaphylactoid Activity: Azaline B vs. Nal-Glu and Antide

In the cutaneous anaphylactoid assay (local wheal response) in rats, azaline B produced a response that was not significantly different from vehicle control. In contrast, [Nal-Glu]-GnRH was more than twice as potent as [Nal-Lys]-GnRH (Antide) in stimulating a wheal response. Critically, the maximal wheal response elicited by azaline B was only 0.6 times that of [Nal-Lys]-GnRH, which was considered one of the most selective antagonists available at the time [1].

Histamine Release Anaphylactoid Response Safety Pharmacology

Aqueous Solubility: Azaline A vs. Earlier Generation GnRH Antagonists

Azaline (Azaline A) is reported to be readily soluble in dilute aqueous buffers at pH 7.0, a practical advantage over earlier lipophilic GnRH antagonists that required organic co-solvents or acidic conditions for dissolution [1][2]. In contrast, many early-generation antagonists exhibited poor solubility at physiological pH, which limited their utility in standard biological buffers and contributed to gel formation upon injection [3].

Solubility Formulation Peptide Handling

In Vitro GnRH Antagonist Potency: Azaline B and Analogs vs. Reporter Gene Assay Baselines

In a human GnRH receptor reporter gene assay, azaline B exhibited an IC50 value of 1.36 nM, demonstrating high in vitro antagonist potency [1][2]. Analogous compounds in the azaline family, such as analog 8 (IC50 = 1.85 nM) and analog 9 (IC50 = 1.78 nM), were found to be equipotent with azaline B, while other azaline B derivatives with IC50 values greater than 2.0 nM were uniformly short-acting in vivo . This establishes a potency threshold for long-acting azaline family members.

IC50 Reporter Gene Assay In Vitro Pharmacology

Optimal Research Applications for Azaline Based on Quantitative Differentiation Evidence


Preclinical Studies Requiring Intermediate-Duration (2-Week) Gonadotropin Suppression

In intact male rat models, azaline B provides 14 days of sustained plasma testosterone suppression at 2 mg/kg s.c., a duration significantly longer than the 1-day suppression achieved by ganirelix or abarelix, yet shorter than the 57-day suppression of degarelix [1]. This intermediate window is ideal for experiments examining the effects of temporary gonadotropin withdrawal on reproductive organ function, tumor growth (e.g., androgen-dependent prostate cancer models), or behavioral studies where extended recovery times are undesirable. The ability to achieve multi-week suppression without ultra-long washout enhances experimental throughput and reduces animal housing costs.

Studies of Ovulation Blockade and Fertility Control in Rodents

Azaline B demonstrates superior antiovulatory potency compared to early-generation GnRH antagonists, completely inhibiting ovulation in female rats at subcutaneous doses as low as 2.0–3.0 μg [2][3]. Its rank order of potency (azaline B > [Nal-Glu]-GnRH > [Nal-Lys]-GnRH) [4] establishes it as the preferred agent for investigations of pharmacological contraception, estrous cycle manipulation, and ovarian physiology where reliable and complete ovulation blockade is required at minimal effective doses.

In Vivo Research Where Minimal Anaphylactoid Confounding is Critical

Azaline B exhibits extremely low anaphylactoid activity in rodent models, producing a maximal wheal response only 0.6× that of Antide and not significantly different from vehicle control [4]. This property is essential for studies where mast cell degranulation and histamine release could confound interpretation of vascular permeability, inflammatory responses, or behavioral outcomes. Researchers investigating pure GnRH receptor-mediated effects without histaminergic interference should prioritize azaline B over earlier antagonists with known histamine-releasing properties.

Experiments Requiring Aqueous Solubility at Physiological pH

Azaline A is readily soluble in dilute aqueous buffers at pH 7.0 [2][3], facilitating direct dissolution in standard biological buffers without the need for organic co-solvents, acidic pH adjustment, or specialized vehicles. This characteristic simplifies preparation for both in vitro (cell culture, receptor binding assays) and in vivo (intraperitoneal, intravenous, or subcutaneous) dosing, reduces injection site reactions caused by precipitation, and enables more accurate concentration calculations for dose-response studies.

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